molecular formula C29H23N7NaO12S2+ B1235332 Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 77768-57-1

Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1235332
CAS No.: 77768-57-1
M. Wt: 748.7 g/mol
InChI Key: KBEFTEIZDFHDJP-UHFFFAOYSA-N
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Preparation Methods

  • E-0702 is synthesized through chemical routes.
  • Unfortunately, specific synthetic procedures and reaction conditions for E-0702 are not widely documented in the public domain. it is known to be a semi-synthetic compound derived from cephalosporin.
  • Chemical Reactions Analysis

    • E-0702 likely undergoes typical cephalosporin reactions, such as β-lactam ring opening, amidation, and ester hydrolysis.
    • Common reagents include nucleophiles (amines, thiols), acids, and bases.
    • Major products formed would include various derivatives of E-0702 with modified side chains.
  • Scientific Research Applications

    • E-0702’s applications span several fields:

        Medicine: Potential use as an antibiotic against bacterial infections.

        Chemistry: Studying its reactivity and structure–activity relationships.

        Biology: Investigating its impact on microbial growth and resistance.

        Industry: Evaluating its suitability for pharmaceutical production.

  • Mechanism of Action

    • E-0702 likely exerts its effects by inhibiting bacterial cell wall synthesis.
    • It targets penicillin-binding proteins (PBPs) involved in peptidoglycan biosynthesis.
    • The compound interferes with transpeptidation, leading to cell lysis and bacterial death.
  • Comparison with Similar Compounds

    • E-0702’s uniqueness lies in its catechol moiety, which distinguishes it from other cephalosporins.
    • Similar compounds include other cephalosporins (e.g., ceftriaxone, cefotaxime) and related β-lactam antibiotics.

    Properties

    CAS No.

    77768-57-1

    Molecular Formula

    C29H23N7NaO12S2+

    Molecular Weight

    748.7 g/mol

    IUPAC Name

    sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

    InChI

    InChI=1S/C29H23N7O12S2.Na/c37-13-3-1-11(2-4-13)20(30-24(43)15-8-48-18-6-17(39)16(38)5-14(18)23(15)42)25(44)31-21-26(45)36-22(28(46)47)12(9-49-27(21)36)10-50-29-32-33-34-35(29)7-19(40)41;/h1-6,8,20-21,27,37-39H,7,9-10H2,(H,30,43)(H,31,44)(H,40,41)(H,46,47);/q;+1

    InChI Key

    KBEFTEIZDFHDJP-UHFFFAOYSA-N

    SMILES

    C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=COC5=CC(=C(C=C5C4=O)O)O)C(=O)O)CSC6=NN=NN6CC(=O)O.[Na+]

    Canonical SMILES

    C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=COC5=CC(=C(C=C5C4=O)O)O)C(=O)O)CSC6=NN=NN6CC(=O)O.[Na+]

    Synonyms

    E 0702
    E-0702

    Origin of Product

    United States

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